1-(1-Bromovinyl)-2,4-dimethylbenzene

Description

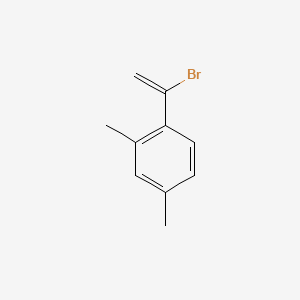

1-(1-Bromovinyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromovinyl group and two methyl groups

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C10H11Br/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,3H2,1-2H3 |

InChI Key |

XEQHAVAOLWHTBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromovinyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromovinyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromovinyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

Nucleophilic Substitution: The bromine atom in the bromovinyl group can be replaced by nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include electrophiles such as halogens, nitronium ions, and sulfonyl chlorides.

Nucleophilic Substitution: Reagents such as alkyl or aryl lithium compounds, Grignard reagents, and other nucleophiles can be used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

Nucleophilic Substitution: New compounds with different substituents replacing the bromine atom.

Scientific Research Applications

1-(1-Bromovinyl)-2,4-dimethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and biologically active molecules.

Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-2,4-dimethylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromovinyl group can undergo addition reactions with electrophiles, leading to the formation of new bonds. Additionally, the bromine atom can be replaced by nucleophiles through substitution reactions, resulting in the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

- 1-(1-Iodovinyl)-2,4-dimethylbenzene

- 1-(1-Chlorovinyl)-2,4-dimethylbenzene

- 1-(1-Bromovinyl)-4-methylbenzene

Uniqueness

1-(1-Bromovinyl)-2,4-dimethylbenzene is unique due to the presence of both the bromovinyl group and the two methyl groups on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it distinct from other similar compounds .

Biological Activity

1-(1-Bromovinyl)-2,4-dimethylbenzene, also known as bromovinyl dimethylbenzene, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its effects on different biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11Br

- Molecular Weight : 213.10 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cellular targets that modulate signaling pathways. The compound may act through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, influencing their activity and leading to altered cellular responses.

- Induction of Apoptosis : Evidence suggests that this compound may induce programmed cell death in certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Case Study 1 : A study on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. The compound was found to activate caspases, leading to programmed cell death pathways.

- Case Study 2 : In another study focusing on breast cancer cells, the compound inhibited proliferation by modulating key signaling pathways associated with cell cycle regulation.

Data Table: Biological Activities Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Disruption of metabolic pathways |

Research Findings

Recent research has highlighted the diverse biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest potential antiviral effects against viruses such as herpes simplex virus (HSV). The compound's ability to interfere with viral replication cycles has been noted.

- Cytotoxicity Studies : Investigations into cytotoxicity reveal that the compound selectively targets cancerous cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Bromovinyl)-2,4-dimethylbenzene, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves bromination of a pre-functionalized vinylbenzene precursor. For example, bromination of 2,4-dimethylstyrene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) at 60–80°C can introduce the bromovinyl group. Alternatively, Pd-catalyzed cross-coupling (e.g., Heck reaction) between 2,4-dimethylbromobenzene and vinyl halides may be employed . Purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.

Q. What solvents are suitable for dissolving this compound, and how does polarity affect its stability?

- Methodological Answer : Based on structurally similar brominated aromatics, this compound is likely soluble in DMF, THF, dichloromethane, and DMSO . Polar aprotic solvents stabilize the bromovinyl group by reducing hydrolysis risks. Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent degradation during storage .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions .

- GC-MS/HPLC : Quantify purity (>95%) and detect halogenated byproducts .

- Elemental Analysis : Verify empirical formula (C₁₀H₁₁Br) .

Advanced Research Questions

Q. How does steric hindrance from the 2,4-dimethyl groups influence the reactivity of the bromovinyl moiety in cross-coupling reactions?

- Methodological Answer : Steric effects may slow oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Mitigation strategies:

- Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .

- Optimize temperature (80–100°C) and solvent (toluene/DMF) to balance reactivity and stability .

- Monitor reaction progress via TLC or in-situ IR to detect intermediate species .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software address them?

- Methodological Answer : The compound’s low symmetry and potential disorder in the bromovinyl group complicate refinement. SHELXL strategies include:

- TWIN/BASF commands : Handle twinning in low-symmetry crystals .

- ISOR/SADI restraints : Refine disordered methyl or bromine atoms .

- High-resolution data (≤0.8 Å) from synchrotron sources improve electron density maps .

Q. Can this compound serve as a precursor for fluorescent probes, and what modifications are needed for bioimaging applications?

- Methodological Answer : The bromovinyl group enables functionalization via nucleophilic substitution (e.g., with amines or thiols). For aggregation-induced emission (AIE) probes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.